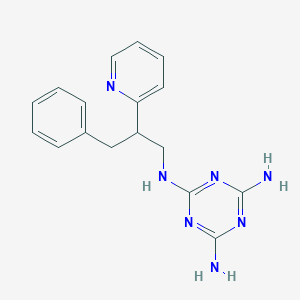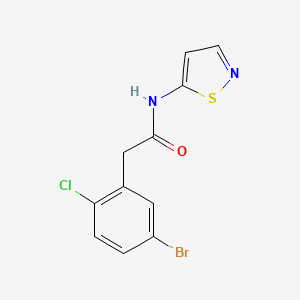![molecular formula C10H17N5O3S B7431846 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as TAK-659, is a chemical compound that has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of BTK by binding to the active site of the kinase and preventing its phosphorylation. This leads to downstream effects on various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. By inhibiting these pathways, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis in cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In autoimmune diseases, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone reduces inflammation, inhibits the production of autoantibodies, and improves disease symptoms. 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. However, there are also some limitations to using 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Orientations Futures
There are several future directions for research on 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of focus is the development of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone as a therapeutic agent for cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in patients with lymphoma, leukemia, and autoimmune diseases. Another area of focus is the elucidation of the molecular mechanisms underlying 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone's effects on BTK and downstream signaling pathways. This could lead to the development of more potent and selective BTK inhibitors with improved therapeutic potential. Finally, there is a need to further explore the potential applications of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in other disease areas, such as infectious diseases and neurodegenerative diseases.
Méthodes De Synthèse
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is synthesized through a multi-step process that involves the reaction of 2-(2H-tetrazol-5-yl)pyrrolidine with 2-propan-2-ylsulfonyl chloride in the presence of a base, followed by purification and isolation of the resulting product. The synthesis method has been optimized to produce 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in high yields and purity.
Applications De Recherche Scientifique
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases. Studies have shown that 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of a protein kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. Inhibition of BTK by 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
Propriétés
IUPAC Name |
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3S/c1-7(2)19(17,18)6-9(16)15-5-3-4-8(15)10-11-13-14-12-10/h7-8H,3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKJTZQNFYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N1CCCC1C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)

![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
